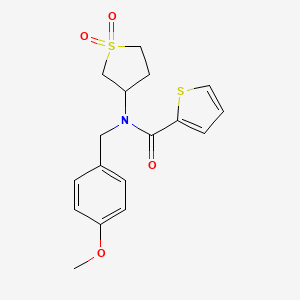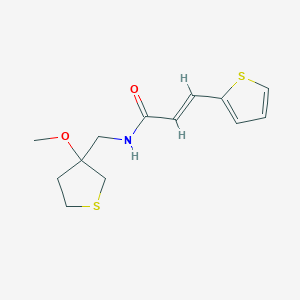
(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
カタログ番号:
B2593085
CAS番号:
1448139-21-6
分子量:
283.4
InChIキー:
RLNGKWDUFTULHO-SNAWJCMRSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTAA, and it has been found to have several interesting properties that make it useful for a variety of research purposes.
科学的研究の応用
Synthesis Techniques
- The compound has been involved in reactions leading to the formation of benzothiazepinones, demonstrating its utility in synthesizing complex heterocyclic structures. This suggests its role in generating pharmacologically relevant frameworks (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Polymer Science
- In polymer science, a monosubstituted acrylamide with an amino acid moiety has been polymerized using RAFT (reversible addition−fragmentation chain transfer) to produce homopolymers with controlled molecular weight, indicating the acrylamide's potential in creating biocompatible polymers (Mori, Sutoh, & Endo, 2005).
Materials Engineering
- The compound's derivatives have been examined for their electropolymerization properties, leading to electroactive films. This highlights its potential in materials science, particularly for creating conductive polymers with specific electronic properties (Lankinen, Sundholm, Talonen, Granö, & Sundholm, 1999).
Corrosion Inhibition
- Acrylamide derivatives, including structures related to the query compound, have been studied for their efficacy as corrosion inhibitors. Such applications are crucial in protecting metals against corrosive environments, indicating its potential use in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Environmental Sensing and Photovoltaics
- The structural flexibility and electronic properties of thiophene-acrylamide derivatives have been explored for use in solar cell applications. Their ability to convert photons to current efficiently makes them candidates for organic photovoltaic materials (Kim et al., 2006).
特性
IUPAC Name |
(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-16-13(6-8-17-10-13)9-14-12(15)5-4-11-3-2-7-18-11/h2-5,7H,6,8-10H2,1H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNGKWDUFTULHO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-y...
Cat. No.: B2593002
CAS No.: 904816-19-9
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimid...
Cat. No.: B2593003
CAS No.: 866894-82-8
2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl...
Cat. No.: B2593005
CAS No.: 1428378-25-9
8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[...
Cat. No.: B2593006
CAS No.: 895641-50-6
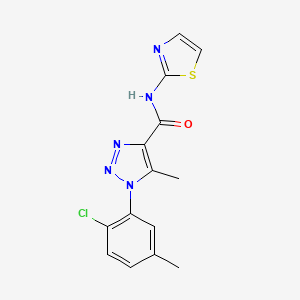
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2593003.png)

![8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2593006.png)
![N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2593009.png)
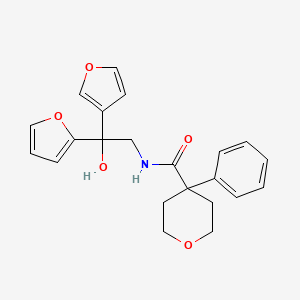
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)
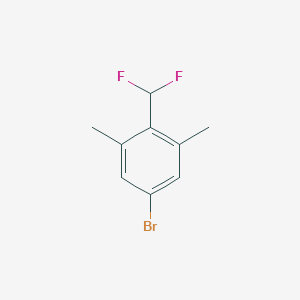
![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)
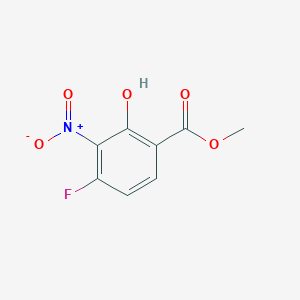
![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)

